molecular formula C11H11BrN2O2 B2555771 3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid CAS No. 74058-58-5

3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid

Cat. No. B2555771
CAS RN: 74058-58-5
M. Wt: 283.125
InChI Key: UVVYWTHMYHGKOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole core, followed by functionalization to introduce the amino-ethyl, bromo, and carboxylic acid groups. The exact synthetic route would depend on the specific reactivity and compatibility of these functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the types and connectivity of atoms in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino-ethyl and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions. The bromine atom could also be reactive, particularly in reactions involving nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and acidity/basicity, would be influenced by its molecular structure. These properties could be measured experimentally or predicted using computational chemistry methods .

Scientific Research Applications

Oligomerization of Indole Derivatives

Research on indole derivatives, like 3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid, includes the study of oligomerization processes. For instance, Mutulis et al. (2008) explored the reaction of indole derivatives with thiols, leading to various adducts and dimeric or trimeric structures. This type of research is fundamental for understanding the chemical behavior and potential applications of indole derivatives in various fields, including material science and pharmaceuticals (Mutulis et al., 2008).

Synthesis of Diversified Indoles

Gupta et al. (2011) and Arigela et al. (2014) have contributed to the synthesis methods of diversified indole compounds. These methods involve multi-component reactions that yield complex indole structures, which could be crucial for developing new pharmaceuticals or materials (Gupta et al., 2011); (Arigela et al., 2014).

Structural Elucidation and Synthesis

The structural elucidation and synthesis of indole derivatives are crucial for their application in scientific research. For example, Xing (2010) synthesized and determined the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, a process essential for understanding the compound's properties and potential uses (Xing, 2010).

Development of Antiviral Compounds

The research by Ivashchenko et al. (2014) delves into the synthesis of novel indole derivatives and their potential antiviral activities. Such studies are significant for developing new treatments against various viral infections (Ivashchenko et al., 2014).

Indole Derivatives in Anti-inflammatory and Analgesic Applications

Sondhi et al. (2007) explored the synthesis of indole derivatives with potential anti-inflammatory and analgesic activities. This research highlights the importance of indole compounds in medicinal chemistry, especially for pain management and reducing inflammation (Sondhi et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Safety data sheets (SDS) provide information on the hazards, handling, storage, and disposal of chemical substances .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of more efficient synthetic routes, investigation of its reactivity under different conditions, and screening for biological activity .

properties

IUPAC Name

3-(2-aminoethyl)-5-bromo-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-6-1-2-9-8(5-6)7(3-4-13)10(14-9)11(15)16/h1-2,5,14H,3-4,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVYWTHMYHGKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.00 g. (2.87 mmoles) of ethyl-5-bromo-tryptamine-2-carboxylate hydrochloride are boiled for 2 hours in a mixture of 10 ml. of ethanol and 10 ml. of 4 n aqueous sodium hydroxide solution. The mixture is cooled with ice, acidified to pH 6 with glacial acetic acid, and the separated crystals are collected by filtration. 0.75 g. (91%) of 5-bromo-tryptamine-2-carboxylic acid are obtained; m.p.: 248°-249° C.
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ethyl-5-bromo-tryptamine-2-carboxylate hydrochloride
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2.87 mmol
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